N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenylamine substituent at position 4, a methyl group at position 1, and a 4-phenylpiperazine moiety at position 4. This scaffold is notable for its structural complexity, combining a bicyclic heteroaromatic core with pharmacologically relevant substituents. The phenylpiperazine group enhances solubility and modulates receptor binding, while the 3-chlorophenyl group contributes to steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C22H22ClN7 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22ClN7/c1-28-21-19(15-24-28)20(25-17-7-5-6-16(23)14-17)26-22(27-21)30-12-10-29(11-13-30)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) |
InChI Key |
FDLBPDJANFHPME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 3-amino-4-cyano-2-thiophenecarboxamides.
Introduction of the phenylpiperazine moiety: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with 4-phenylpiperazine under suitable conditions.
Attachment of the chlorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Anti-inflammatory Applications
The pyrazolo[3,4-d]pyrimidine derivatives, including N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Study: Inhibition of Cytokines
A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibition of cytokines such as TNF-alpha and IL-6. The compound was shown to reduce carrageenan-induced edema in animal models, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Research has revealed that this compound may possess anticancer properties. Preliminary studies suggest that it inhibits tumor cell proliferation through modulation of signaling pathways related to cell growth and survival.
Case Study: Cell Proliferation Inhibition
In vitro studies on various cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Pyrazolo[3,4-d]pyrimidine derivatives are known to exhibit antibacterial and antifungal properties.
Case Study: Antimicrobial Efficacy
Research indicated that this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, which may contribute to its anticonvulsant effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence ion channel function is a key aspect of its mechanism.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of compounds with diverse pharmacological profiles. Below is a comparative analysis of the target compound and its structural analogs:
Structural Modifications and Substituent Effects
Key Observations :
- Piperazine Modifications : Replacing 4-phenylpiperazine with 4-methylpiperazine (CAS 946289-20-9) reduces molecular weight and hydrophobicity, which could influence pharmacokinetics .
- Bioactivity : The benzylpiperazine analog (CAS 878063-77-5) shows direct antibacterial effects, whereas methylsulfonyl and vinylphenyl derivatives exhibit moderate activity, suggesting that bulky C6 substituents may enhance membrane penetration .
Physicochemical Properties
- Solubility : Piperazine-containing analogs (e.g., CAS 878063-77-5) exhibit improved aqueous solubility due to the basic nitrogen in piperazine .
- Thermal Stability : Methylsulfonyl derivatives (mp 225–227°C) demonstrate higher thermal stability than vinylphenyl analogs (mp 196–199°C), correlating with crystallinity .
Biological Activity
N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including kinase inhibition.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core , which is structurally similar to purines.
- A chlorophenyl group and a phenylpiperazine moiety that enhance its chemical properties and biological activities.
The molecular formula of this compound is .
Research indicates that this compound primarily acts as a kinase inhibitor . It has shown significant activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit tumor cell growth by interfering with kinase activity. The following table summarizes the findings related to the biological activity of this compound and its analogs:
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | CDK2 | 0.89 | Significant inhibition of cell proliferation |
| Analog 1 | CDK5 | 0.07 | Induces apoptosis in cancer cells |
| Analog 2 | GSK3β | 0.19 | Promotes cell cycle arrest |
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 0.89 µM. The mechanism involved the induction of apoptosis through CDK inhibition .
- Breast Cancer Models : Another study investigated its effects on MCF7 breast cancer cells, revealing that the compound could reduce cell viability significantly by interfering with the CDK signaling pathways .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound to target kinases. These studies suggest that the compound forms critical hydrogen bonds within the active sites of kinases, stabilizing the interaction and enhancing its inhibitory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology :
- Step 1 : Start with a pyrazolo[3,4-d]pyrimidin-4-amine core. Introduce the 3-chlorophenyl group via nucleophilic aromatic substitution using a chloro-substituted aryl halide under Pd-catalyzed coupling conditions .
- Step 2 : Incorporate the 4-phenylpiperazine moiety through a Buchwald-Hartwig amination or SNAr reaction, ensuring temperature control (60–90°C) and inert atmosphere .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts like unsubstituted intermediates .
Q. How can researchers confirm the molecular structure of this compound?
- Techniques :
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of substitutions (e.g., pyrazole vs. pyrimidine ring positions) .
- 2D NMR : Use - HSQC and HMBC to assign aromatic protons and verify connectivity of the piperazine and chlorophenyl groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] with <2 ppm error) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Approach :
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora kinases) using ADP-Glo™ assays .
- Solubility : Perform shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .
Advanced Research Questions
Q. How can target engagement and mechanism of action be elucidated for this compound?
- Methods :
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates treated with the compound .
- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover pathway modulation (e.g., apoptosis, cell cycle) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes (e.g., kinase binding pockets) to guide structure-based optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in reported IC values for kinase inhibition.
- Root cause analysis : Verify assay conditions (ATP concentration, pH) and compound purity (e.g., trace solvents affecting activity) .
- Orthogonal validation : Repeat assays using alternative methods (e.g., radiometric kinase assays vs. fluorescence-based) .
- Structural analysis : Compare crystallographic data to confirm binding mode consistency .
Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-trifluoromethyl) impact SAR?
- Experimental Design :
- Synthesize analogs : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) substituents .
- SAR profiling : Test analogs in kinase inhibition assays and correlate activity with Hammett σ values or LogP measurements .
- Computational modeling : Perform DFT calculations to compare electronic effects and docking scores (e.g., Glide SP/XP) .
Methodological Challenges and Solutions
Q. What advanced techniques optimize reaction yields for scale-up synthesis?
- Solutions :
- Flow chemistry : Use continuous flow reactors to enhance mixing and heat transfer during piperazine coupling steps .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature) and reduce side reactions .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
Q. How can metabolic stability be improved for in vivo applications?
- Approaches :
- Isotope labeling : Incorporate or at metabolically vulnerable sites (e.g., methyl groups) to block oxidative degradation .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
